N-(2-(1H-indol-3-yl)ethyl)-2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide
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Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide is a complex organic compound that features both indole and chromenone moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Formation of the Chromenone Moiety: The chromenone structure can be synthesized via the Pechmann condensation or other cyclization reactions.
Coupling Reaction: The indole and chromenone moieties are then coupled through an appropriate linker, such as an acetamide group, using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-indol-3-yl)ethyl)-2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the indole or chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide would depend on its specific biological target. Generally, compounds with indole and chromenone structures can interact with various molecular targets, such as enzymes, receptors, or DNA. The pathways involved might include inhibition of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan, serotonin, and indomethacin.
Chromenone Derivatives: Compounds like coumarin, warfarin, and esculetin.
Uniqueness
N-(2-(1H-indol-3-yl)ethyl)-2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide is unique due to the combination of indole and chromenone structures within a single molecule. This dual functionality can impart unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
CAS No. |
859673-77-1 |
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Molecular Formula |
C25H20N2O4 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(6-oxobenzo[c]chromen-3-yl)oxyacetamide |
InChI |
InChI=1S/C25H20N2O4/c28-24(26-12-11-16-14-27-22-8-4-3-5-18(16)22)15-30-17-9-10-20-19-6-1-2-7-21(19)25(29)31-23(20)13-17/h1-10,13-14,27H,11-12,15H2,(H,26,28) |
InChI Key |
QYHAKZMDTOZFOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC(=O)NCCC4=CNC5=CC=CC=C54)OC2=O |
Origin of Product |
United States |
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